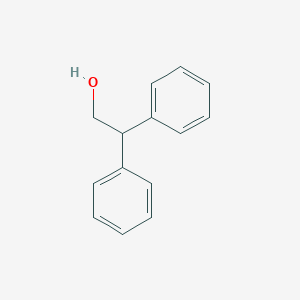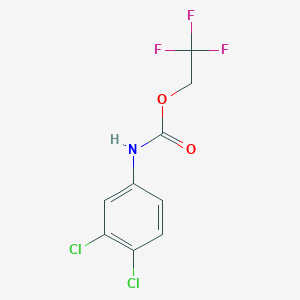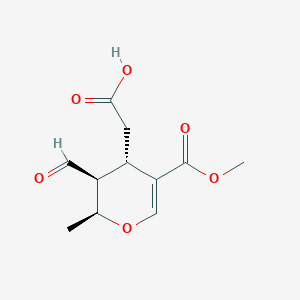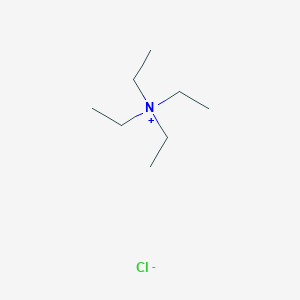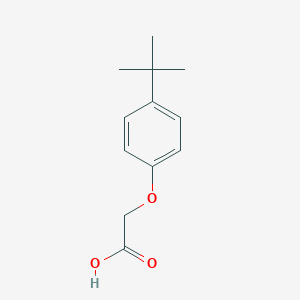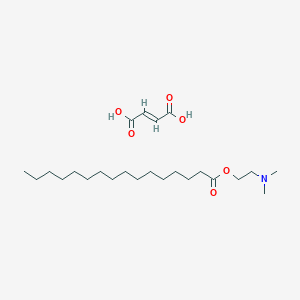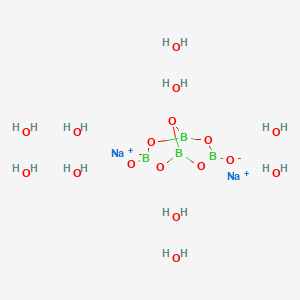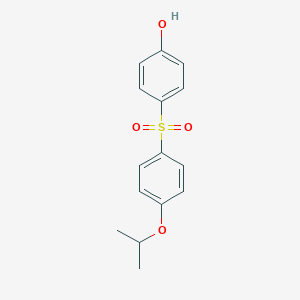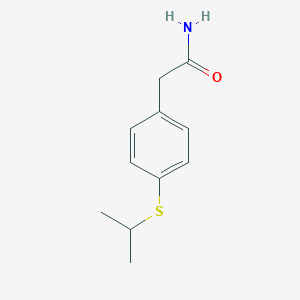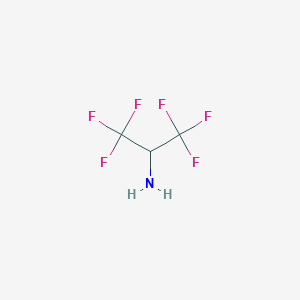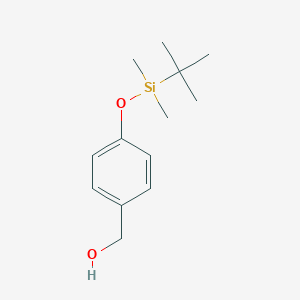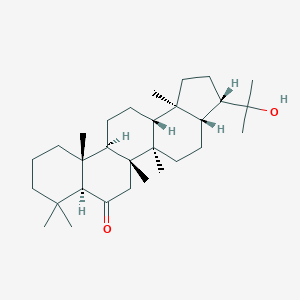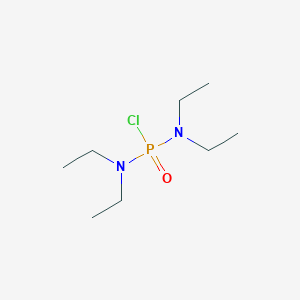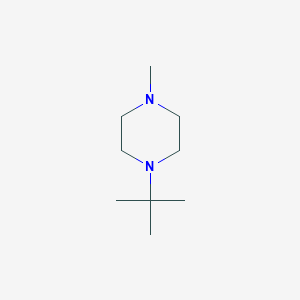
1-Tert-butyl-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-4-methylpiperazine is a chemical compound that belongs to the piperazine family. It is a tertiary amine and has a molecular formula of C9H20N2. The compound is widely used in scientific research and has been found to have potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-Tert-butyl-4-methylpiperazine is not fully understood. However, it is believed to act as a neurotransmitter modulator by binding to specific receptors in the brain. The compound has been found to have affinity for various receptors such as dopamine receptors, serotonin receptors, and adrenergic receptors.
Effets Biochimiques Et Physiologiques
1-Tert-butyl-4-methylpiperazine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and feelings of well-being. The compound has also been found to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Tert-butyl-4-methylpiperazine in lab experiments is its high purity. The compound can be synthesized with high purity, which makes it a reliable and consistent reagent for experiments. However, one limitation of using the compound is its potential toxicity. The compound has been found to be toxic in high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 1-Tert-butyl-4-methylpiperazine in scientific research. One potential direction is the development of new compounds based on the structure of the compound. The compound has been found to have potential applications in various fields, and the development of new compounds could lead to the discovery of new drugs and therapies. Another future direction is the study of the compound's potential toxicity and safety. Further research is needed to determine the safe dosage and potential side effects of the compound.
Conclusion
In conclusion, 1-Tert-butyl-4-methylpiperazine is a chemical compound that has potential applications in various scientific research fields. The compound can be synthesized with high purity and has been found to have various biochemical and physiological effects. However, its potential toxicity can limit its use in certain experiments. Further research is needed to explore the potential applications and limitations of the compound.
Méthodes De Synthèse
1-Tert-butyl-4-methylpiperazine can be synthesized using various methods. One common method is the reaction of tert-butylamine with 4-methylpiperazine in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields the desired product with high purity.
Applications De Recherche Scientifique
1-Tert-butyl-4-methylpiperazine has been found to have potential applications in various scientific research fields. It has been used as a building block in the synthesis of various compounds such as antimalarial drugs, antipsychotic agents, and anti-inflammatory agents. The compound has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions.
Propriétés
Numéro CAS |
10125-28-7 |
|---|---|
Nom du produit |
1-Tert-butyl-4-methylpiperazine |
Formule moléculaire |
C9H20N2 |
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
1-tert-butyl-4-methylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-7-5-10(4)6-8-11/h5-8H2,1-4H3 |
Clé InChI |
WAKNQQVWPGKEKU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CCN(CC1)C |
SMILES canonique |
CC(C)(C)N1CCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



